molecular formula C10H16N4O2 B1491977 2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2097952-51-5

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1491977
CAS No.: 2097952-51-5
M. Wt: 224.26 g/mol
InChI Key: URCGXJXBANUDSE-UHFFFAOYSA-N
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Description

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain kinases, such as p38MAPK, which are involved in inflammatory responses . Additionally, it can bind to and modulate the activity of other enzymes, including cyclooxygenase (COX) and various kinases, making it a versatile tool in biochemical studies . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complexes and influence their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating the activity of key enzymes and proteins, it can alter gene expression patterns and impact cellular metabolism. For instance, its interaction with p38MAPK can lead to changes in the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active sites of target enzymes . This binding can occur via hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the enzyme-inhibitor complex and prevent substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained modulation of enzyme activity and gene expression, which can lead to prolonged anti-inflammatory and antiproliferative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, leading to unintended biochemical disruptions. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by its interactions with these transporters and binding proteins, which determine its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments for its biological activity.

Properties

IUPAC Name

2-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGXJXBANUDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
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2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
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2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.